![molecular formula C18H16FN3OS B6557624 N-[(4-fluorophenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040676-04-7](/img/structure/B6557624.png)
N-[(4-fluorophenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
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Overview
Description
“N-[(4-fluorophenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The presence of the fluorine atom on the phenyl ring could potentially influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the thiazole ring could influence properties such as polarity, solubility, and stability .Scientific Research Applications
Antiviral Activity
Indole derivatives, to which F5382-0018 belongs, have shown promise as antiviral agents. Specifically, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and evaluated for anti-HIV activity against HIV-1 and HIV-2 strains. These compounds demonstrated inhibitory effects on viral replication in acutely infected cells .
Antibacterial Properties
Thiazole-based compounds, including F5382-0018, have been investigated for their antibacterial potential. Researchers prepared a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives. These compounds were screened for preliminary in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
Instrument Calibration (Flow Cytometry, Microscopy, HTS, HCS)
FluoSpheres Sulfate-Modified Microspheres, loaded with proprietary fluorescent dyes, are used for instrument calibration. These microspheres, including F5382-0018, allow precise calibration in flow cytometry, microscopy, high-throughput screening (HTS), and high-content screening (HCS) .
Flow Testing (Microfluidics, Blood Flow, Water Flow, Air Flow)
The same FluoSpheres microspheres find applications in flow testing. Whether studying microfluidics, blood flow, water flow, or air flow, these microspheres aid in accurate flow measurements and system validation .
Cell Biology Tracers (Cell Differentiation, Cell Tracing)
Researchers use FluoSpheres Sulfate-Modified Microspheres as cell biology tracers. These microspheres help track cell differentiation and tracing processes, providing valuable insights into cellular behavior .
Immunoassays (Agglutination Tests, ELISA, Particle Capture)
FluoSpheres microspheres, including F5382-0018, serve as essential tools in immunoassays. They enhance agglutination tests, enzyme-linked immunosorbent assays (ELISA), and particle capture techniques, aiding in diagnostic research and contrast reagents .
Mechanism of Action
Target of Action
The primary targets of N-[(4-fluorophenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide, also known as VU0642866-1 or F5382-0018, are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-14-8-6-13(7-9-14)11-20-17(23)10-16-12-24-18(22-16)21-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLXBFNODVOBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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